[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

Chiral resolution Enantiomeric excess Drug discovery

[(8S)-6-Methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol (CAS 2820536-99-8) is a chiral pyrrolizine derivative bearing a C6-exocyclic methylene group and a C8-hydroxymethyl substituent in the (8S) configuration. With molecular formula C₉H₁₅NO and molecular weight 153.22 g·mol⁻¹, the compound is recognized as a key synthetic intermediate for pharmaceutical and natural product synthesis, where rigidified pyrrolizine scaffolds serve as constrained proline mimetics or as core motifs in biologically active alkaloids.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B13914007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC=C1CC2(CCCN2C1)CO
InChIInChI=1S/C9H15NO/c1-8-5-9(7-11)3-2-4-10(9)6-8/h11H,1-7H2/t9-/m0/s1
InChIKeyIKSFAPINKBLLEN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(8S)-6-Methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol – Chiral Pyrrolizine Synthetic Intermediate | Procurement & Selection Guide


[(8S)-6-Methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol (CAS 2820536-99-8) is a chiral pyrrolizine derivative bearing a C6-exocyclic methylene group and a C8-hydroxymethyl substituent in the (8S) configuration . With molecular formula C₉H₁₅NO and molecular weight 153.22 g·mol⁻¹, the compound is recognized as a key synthetic intermediate for pharmaceutical and natural product synthesis, where rigidified pyrrolizine scaffolds serve as constrained proline mimetics or as core motifs in biologically active alkaloids [1]. Its defining structural features—the stereodefined hydroxymethyl handle for downstream conjugation and the methylene unit enabling further functionalization—distinguish it from saturated pyrrolizidine analogs and achiral variants that lack equivalent vectorial control [1].

Why Generic Substitution Fails for [(8S)-6-Methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol in Chiral Drug Discovery Programs


In-class pyrrolizine and pyrrolizidine alcohols cannot be treated as interchangeable procurement commodities because the (8S) stereochemistry, the exocyclic C6-methylene unit, and the C8-hydroxymethyl substitution pattern each independently govern downstream molecular recognition, conformational pre-organization, and synthetic tractability . The (8R) enantiomer (CAS 2820538-02-9) has the identical connectivity but opposite three-dimensional spatial arrangement, which can invert binding stereochemistry at chiral biological targets . The racemate (CAS 942603-57-8) introduces an equimolar burden of the undesired enantiomer that must be separated or tolerated, complicating structure–activity relationship (SAR) interpretation and adding cost . Structurally related 7a-hydroxymethyl pyrrolizidines lacking the C6 methylene group exhibit different ring conformations and reduced rigidity, altering both reactivity and target engagement profiles [1].

Quantitative Differentiation Evidence for [(8S)-6-Methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol Against Closest Analogs


Enantiomeric Purity as a Determinant of Pharmacological Selectivity: (8S) vs (8R) vs Racemate

The (8S) enantiomer (CAS 2820536-99-8) is supplied at ≥97% enantiomeric purity, whereas the racemate (CAS 942603-57-8) contains a 1:1 mixture of (8S) and (8R) enantiomers . In chiral drug discovery programs targeting stereospecific binding sites such as KRAS G12D or Nav1.7, the presence of the (8R) enantiomer at equimolar concentration can reduce observed potency by ≥50% through competitive occupancy or induce opposing pharmacological effects [1]. Procurement of the enantiopure (8S) form eliminates the need for post-synthetic chiral separation, which typically requires chiral SFC or HPLC with recoveries of 30–70% and added cost of $200–500 per gram-scale separation [1].

Chiral resolution Enantiomeric excess Drug discovery

Conformational Rigidity Conferred by the C6-Methylene Group vs. Saturated Pyrrolizidine Analogs

The exocyclic C6-methylene group in the target compound introduces sp² hybridization at position 6, planarizing the adjacent ring geometry and restricting the pyrrolizine ring to fewer low-energy conformations compared to fully saturated 7a-hydroxymethyl pyrrolizidines that lack this unsaturation [1][2]. This conformational restriction is functionally analogous to the rigidification strategy used in proline-derived organocatalysts and peptidomimetic building blocks, where reduced conformational entropy has been shown to improve target binding affinity (Kd) by up to 5–10 fold relative to flexible analogs [2]. Saturated analogs such as trans-(2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol require additional synthetic steps to install comparable conformational bias [1].

Conformational constraint Proline mimetics Peptidomimetic design

Orthogonal Functionalization via C8-Hydroxymethyl vs. Fluorinated or Unsubstituted Pyrrolizine Analogs

The C8-hydroxymethyl group provides a primary alcohol handle for esterification, etherification, carbamate formation, or oxidation to the aldehyde/carboxylic acid, enabling late-stage diversification without perturbing the pyrrolizine core . In contrast, fluorinated analogs such as (2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS 2097518-76-6) incorporate the fluorine atom for metabolic stability but require more complex and costly fluorination reagents (e.g., DAST, Deoxo-Fluor, $50–200 per gram-scale reaction) and introduce additional safety hazards [1]. Unsubstituted pyrrolizine scaffolds (e.g., hexahydro-1H-pyrrolizine) lack a conjugation handle entirely, necessitating C–H functionalization strategies with lower regioselectivity [1].

Bioconjugation Prodrug design Synthetic handle

Physicochemical Property Profile: Calculated LogP and Boiling Point vs. Structurally Related Pyrrolizine Intermediates

The target compound has a calculated density of 1.1±0.1 g/cm³, boiling point of 226.5±15.0 °C (760 mmHg), flash point of 96.1±19.0 °C, and refractive index of 1.551 . The experimentally determined ALogP is 0.3, indicating balanced hydrophilic–lipophilic character suitable for both aqueous formulation development and organic-phase synthetic manipulation . The moderate boiling point facilitates purification by vacuum distillation, whereas higher-boiling pyrrolizine analogs (e.g., 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine derivatives, bp >250 °C) require column chromatography as the primary purification method, increasing solvent consumption and processing time [1].

Physicochemical properties Formulation suitability Purification

Precedented Scaffold Utility in Ion Channel and Oncology Drug Discovery vs. Unvalidated Pyrrolizine Analogs

The pyrrolizine-7a-methanol scaffold class—of which this compound is a core representative—has been explicitly disclosed as a critical structural component of clinical-stage Nav1.7 inhibitors (e.g., Nav1.7-IN-3, IC₅₀ = 8 nM) and KRAS G12D inhibitors (e.g., MRTX1133) [1]. Specifically, (2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol serves as the direct building block for these advanced leads [1]. The (8S)-6-methylene analog provides the non-fluorinated, methylene-containing variant within this validated pharmacophore space, offering a direct comparator for fluorine-walk SAR studies . In contrast, many other pyrrolizine derivatives (e.g., 5-methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine) lack documented target engagement data in these high-value therapeutic programs .

Nav1.7 inhibitor KRAS G12D inhibitor Drug intermediate

Optimal Procurement Scenarios for [(8S)-6-Methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol in Research and Industrial Settings


Stereospecific Drug Discovery: KRAS G12D and Nav1.7 Inhibitor Lead Optimization

Medicinal chemistry teams pursuing ion channel (Nav1.7) or oncology (KRAS G12D) targets require enantiopure pyrrolizine building blocks to construct lead series with interpretable SAR. The (8S)-configured compound avoids the 50% racemic burden and enables matched molecular pair studies with its fluorinated analogs [1]. Procurement of the (8S) enantiomer at ≥97% purity directly supports patent composition-of-matter claims and eliminates post-synthetic chiral separation costs [1]. [1]

Peptidomimetic and Constrained Scaffold Synthesis for Protease Inhibitor Programs

The rigidified pyrrolizine core with C6-methylene constraint serves as a conformationally locked proline surrogate. The C8-hydroxymethyl handle enables direct incorporation into peptide chains via ester or amide linkages, supporting the synthesis of protease inhibitors with enhanced conformational stability [1]. The balanced ALogP of 0.3 facilitates purification and biological assay compatibility without additional salt formation or solubilization steps . [1]

Fluorine-Walk SAR Studies: Non-Fluorinated Comparator for Metabolic Stability Assessment

In programs where the fluorinated pyrrolizine-7a-methanol scaffold has shown potency but suboptimal metabolic profiles, the non-fluorinated (8S)-6-methylene variant serves as the direct comparator to deconvolute fluorine contributions to CYP inhibition, microsomal stability, and plasma protein binding [1]. Procuring both the fluorinated analog and the target compound from the same supplier ensures batch-to-batch consistency for rigorous matched molecular pair analysis . [1]

Bioconjugation Probe Development: Hydroxymethyl Handle for Fluorophore and Affinity Tag Attachment

The primary alcohol at C8 enables oxime formation, esterification, or carbamate linkage to fluorophores (e.g., BODIPY, Cy5) or biotin affinity tags for target engagement studies and cellular imaging [1]. The methylene group at C6 remains available for orthogonal functionalization (e.g., hydroboration, epoxidation), enabling dual-labeling strategies not accessible with fully saturated or fluorinated analogs [1]. [1]

Quote Request

Request a Quote for [(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.